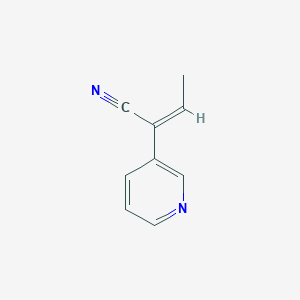
(Z)-2-pyridin-3-ylbut-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-pyridin-3-ylbut-2-enenitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
(Z)-2-pyridin-3-ylbut-2-enenitrile serves as an important intermediate in organic synthesis. It is utilized in the construction of diverse heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations, including cyclization and functionalization reactions.
Case Study: Synthesis of Heterocycles
Recent studies have demonstrated the use of this compound in synthesizing complex heterocycles through cyclotrimerization reactions. For instance, it has been employed to create poly-substituted pyridine derivatives, which are valuable in drug discovery due to their biological activity .
Medicinal Chemistry
In medicinal chemistry, this compound has shown promising results as a precursor for biologically active compounds. Its derivatives have been tested for cytotoxicity against various cancer cell lines, indicating potential anti-cancer properties.
Case Study: Cytotoxicity Testing
Research involving the synthesis of derivatives from this compound has revealed significant cytotoxic effects against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines. The synthesized compounds exhibited varying degrees of activity, suggesting that modifications to the pyridine ring can enhance biological efficacy .
Material Science
The compound also finds applications in material science, particularly in the development of fluorescent materials and sensors. Its structural characteristics allow it to be incorporated into polymer matrices for enhanced optical properties.
Case Study: Fluorescent Probes
Recent advancements have shown that derivatives of this compound can be utilized as fluorescent probes due to their ability to emit light upon excitation. These probes are useful in biological imaging and environmental monitoring .
Photochemical Applications
The photochemical properties of this compound make it suitable for applications involving light-induced reactions. Its ability to undergo isomerization under UV light has been explored for potential uses in photonic devices.
Case Study: Photocatalytic Reactions
Studies have indicated that this compound can participate in photocatalytic reactions that facilitate the transformation of other substrates into valuable products. This property is particularly advantageous for developing sustainable chemical processes .
Biocatalytic Applications
The compound has also been investigated for its potential use as a substrate in biocatalytic processes. Fungal strains have shown the ability to convert this compound into various products through enzymatic reactions.
Case Study: Fungal Transformations
Research involving different fungal species demonstrated their capacity to reduce unsaturated compounds like this compound effectively. This approach highlights the compound's utility in green chemistry and biotransformation processes .
Propiedades
Número CAS |
163562-94-5 |
|---|---|
Fórmula molecular |
C9H8N2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(Z)-2-pyridin-3-ylbut-2-enenitrile |
InChI |
InChI=1S/C9H8N2/c1-2-8(6-10)9-4-3-5-11-7-9/h2-5,7H,1H3/b8-2+ |
Clave InChI |
UUYAIAYTXHKOBZ-KRXBUXKQSA-N |
SMILES |
CC=C(C#N)C1=CN=CC=C1 |
SMILES isomérico |
C/C=C(\C#N)/C1=CN=CC=C1 |
SMILES canónico |
CC=C(C#N)C1=CN=CC=C1 |
Sinónimos |
3-Pyridineacetonitrile,alpha-ethylidene-,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















